(S)-Ethyl 2-azido-2-phenylethanoate
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Description
“(S)-Ethyl 2-azido-2-phenylethanoate” is a chemical compound. However, there seems to be limited information available specifically for this compound. A similar compound, “(S)-Benzyl 2-azido-2-phenylethanoate”, has been found1. This compound has a molecular weight of 267.28 and a molecular formula of C15H13N3O21. It is used for research purposes1.
Synthesis Analysis
The synthesis of “(S)-Ethyl 2-azido-2-phenylethanoate” is not directly available in the search results. However, the synthesis of similar azido compounds has been discussed in various research papers2. The synthesis often involves the use of azido groups at the α-position2.Molecular Structure Analysis
The molecular structure of “(S)-Ethyl 2-azido-2-phenylethanoate” is not directly available. However, the structure of a similar compound, “(S)-Benzyl 2-azido-2-phenylethanoate”, is given by the SMILES notation: C1=CC=C (C=C1)COC (=O) [ C@H ] (C2=CC=CC=C2)N= [N+]= [N-]1.Chemical Reactions Analysis
The specific chemical reactions involving “(S)-Ethyl 2-azido-2-phenylethanoate” are not directly available. However, research on similar azido compounds has shown that they can undergo various reactions, including photoinduced α-cleavage2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(S)-Ethyl 2-azido-2-phenylethanoate” are not directly available. However, the molecular weight and molecular formula of a similar compound, “(S)-Benzyl 2-azido-2-phenylethanoate”, are 267.28 and C15H13N3O2 respectively1.Safety And Hazards
The specific safety and hazards information for “(S)-Ethyl 2-azido-2-phenylethanoate” is not directly available. However, it’s important to note that all chemicals should be handled with appropriate safety measures.
Future Directions
The future directions for the study of “(S)-Ethyl 2-azido-2-phenylethanoate” are not directly available. However, the study of similar azido compounds continues to be an active area of research2.
Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. Always refer to the most recent and reputable sources when conducting research.
properties
IUPAC Name |
ethyl (2S)-2-azido-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)9(12-13-11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQPOTDTAIESNU-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-azido-2-phenylethanoate |
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